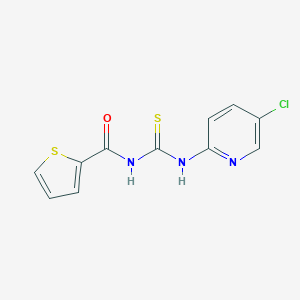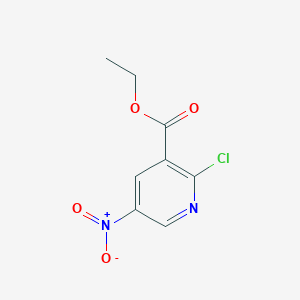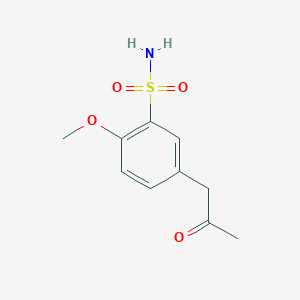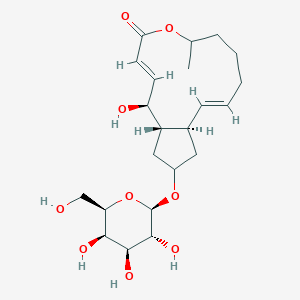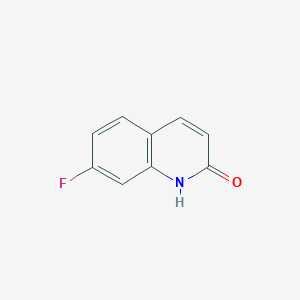
7-Fluoroquinolin-2(1H)-one
概要
説明
NBD-Stearic Acid, formally known as 18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecanoic acid, is a derivative of the long-chain saturated fatty acid stearic acid. This compound contains the fluorophore nitrobenzoxadiazole (NBD) at the C-18 position. NBD-Stearic Acid is widely used as a fluorescent probe to study fatty acid uptake and fatty acid binding proteins (FABPs) .
科学的研究の応用
NBD-Stearic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study the behavior of fatty acids and their interactions with proteins.
Biology: Employed in the study of fatty acid uptake and metabolism in living cells.
Medicine: Utilized in the development of diagnostic tools for detecting abnormalities in fatty acid metabolism.
Industry: Applied in the formulation of lipid-based nanomaterials for drug delivery.
Safety and Hazards
The safety data sheet for 7-Fluoroquinolin-2(1H)-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
準備方法
Synthetic Routes and Reaction Conditions
NBD-Stearic Acid is synthesized by conjugating stearic acid with the fluorophore nitrobenzoxadiazole. The reaction typically involves the activation of stearic acid followed by its coupling with nitrobenzoxadiazole under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of NBD-Stearic Acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .
化学反応の分析
Types of Reactions
NBD-Stearic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group in the NBD moiety can be reduced to an amino group under specific conditions.
Substitution: The NBD moiety can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium dithionite is commonly used to reduce the nitro group in NBD-Stearic Acid.
Substitution: Various nucleophiles can be used to substitute the nitro group in the NBD moiety under mild conditions.
Major Products Formed
Reduction: The reduction of the nitro group in NBD-Stearic Acid results in the formation of an amino derivative.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
作用機序
NBD-Stearic Acid exerts its effects by binding to fatty acid binding proteins (FABPs) and other lipid-binding proteins. The NBD moiety allows for the visualization of fatty acid uptake and distribution within cells using fluorescence microscopy. The compound is taken up by cells and transported to various cellular compartments, including the nucleus, where it interacts with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) .
類似化合物との比較
Similar Compounds
NBD-Palmitic Acid: Another NBD-conjugated fatty acid used as a fluorescent probe.
BODIPY-Stearic Acid: A stearic acid derivative conjugated with the BODIPY fluorophore.
Pyrene-Stearic Acid: A stearic acid derivative conjugated with the pyrene fluorophore.
Uniqueness
NBD-Stearic Acid is unique due to its specific fluorescence properties, which make it highly suitable for studying fatty acid uptake and metabolism. The NBD moiety provides distinct spectral properties that allow for easy detection and quantification of the compound in biological systems .
特性
IUPAC Name |
7-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFWGOPYTUCFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597772 | |
| Record name | 7-Fluoroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148136-14-5 | |
| Record name | 7-Fluoroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

